2-Fluoro-5-nitrophenylisothiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitrophenylisothiocyanate typically involves the reaction of 2-Fluoro-5-nitroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Fluoro-5-nitroaniline+Thiophosgene→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrophenylisothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thiourea derivatives.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.
Major Products
Thiourea Derivatives: Formed from reactions with amines.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
2-Fluoro-5-nitrophenylisothiocyanate is widely used in scientific research, particularly in the following areas:
Proteomics: Used for labeling and detecting proteins by reacting with primary amines.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential use in drug development and as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrophenylisothiocyanate involves its reactivity with primary amines in proteins. The compound forms a stable covalent bond with the amine group, resulting in the formation of a thiourea linkage. This reaction is highly specific and can be used to label proteins for various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrophenyl isocyanate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
2-Fluoro-4-nitrophenylisothiocyanate: Similar in structure but with the nitro group in a different position.
Uniqueness
2-Fluoro-5-nitrophenylisothiocyanate is unique due to its specific reactivity with primary amines, making it a valuable tool in proteomics and chemical biology research. Its fluorine and nitro substituents also influence its reactivity and stability compared to other isothiocyanates.
Properties
IUPAC Name |
1-fluoro-2-isothiocyanato-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJSRXIJEVBAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261250 | |
Record name | Benzene, 1-fluoro-2-isothiocyanato-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340719-39-3 | |
Record name | Benzene, 1-fluoro-2-isothiocyanato-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340719-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-2-isothiocyanato-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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